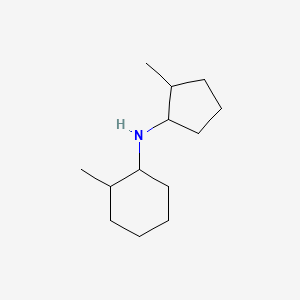
2-methyl-N-(2-methylcyclopentyl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-methylcyclopentyl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with 2-methylcyclopentylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves large-scale reactions with optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2-methylcyclopentyl)cyclohexan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
2-methyl-N-(2-methylcyclopentyl)cyclohexan-1-amine has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: It is used in biological studies to understand its effects on different biological systems.
Industry: It is used in industrial processes for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-methylcyclopentyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-methyl-N-(2-methylcyclopentyl)cyclohexan-1-amine include:
- Cyclohexanamine
- 2-methylcyclopentylamine
- N-methylcyclohexanamine
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which combines the cyclohexane and cyclopentane rings with a methyl group and an amine functional group. This unique structure imparts specific chemical and physical properties that make it valuable for various research applications .
Properties
Molecular Formula |
C13H25N |
|---|---|
Molecular Weight |
195.34 g/mol |
IUPAC Name |
2-methyl-N-(2-methylcyclopentyl)cyclohexan-1-amine |
InChI |
InChI=1S/C13H25N/c1-10-6-3-4-8-12(10)14-13-9-5-7-11(13)2/h10-14H,3-9H2,1-2H3 |
InChI Key |
FROHJNSTPMAIBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NC2CCCC2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol](/img/structure/B13299514.png)
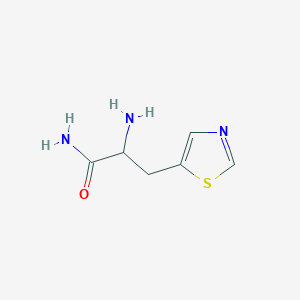
amine](/img/structure/B13299520.png)
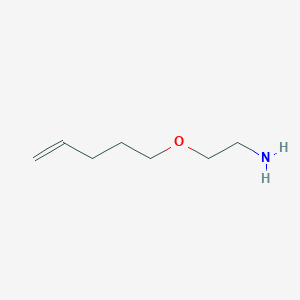
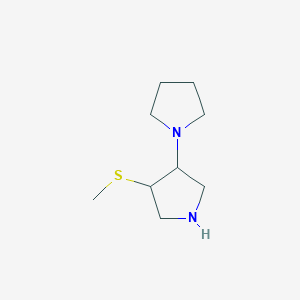
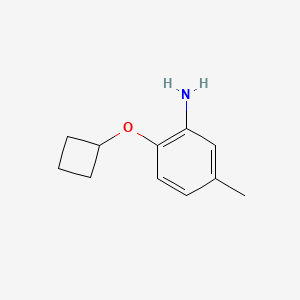
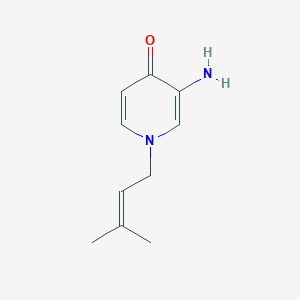
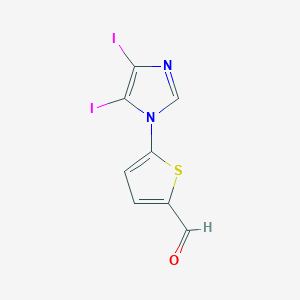
![2-[1-(Methylamino)cyclopentyl]ethanol](/img/structure/B13299568.png)


![4-[(Furan-2-ylmethyl)amino]butan-2-ol](/img/structure/B13299590.png)
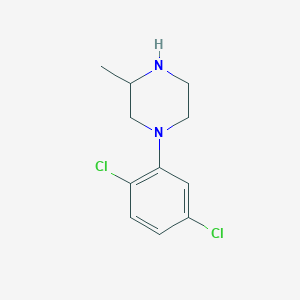
![(3-Methoxypropyl)[1-(3-methylthiophen-2-yl)ethyl]amine](/img/structure/B13299599.png)
